4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine
Overview
Description
4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine is a heterocyclic compound that combines the structural features of benzimidazole and thiazole. Benzimidazole is known for its wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. Thiazole, on the other hand, is a core structure in many biologically active compounds. The combination of these two moieties in a single molecule can potentially enhance its biological activity and make it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine typically involves the condensation of 2-aminobenzimidazole with α-haloketones or α-haloesters under basic conditions. One common method involves the reaction of 2-aminobenzimidazole with 2-bromoacetophenone in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives with hydrogenated rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine involves its interaction with various molecular targets and pathways. The benzimidazole moiety can interact with DNA and enzymes, inhibiting their function and leading to cell death. The thiazole ring can enhance the binding affinity and specificity of the compound to its targets. The combination of these two moieties can result in a synergistic effect, making the compound more potent .
Comparison with Similar Compounds
Similar Compounds
2-(4-Aminophenyl)benzimidazole: Similar structure but lacks the thiazole ring.
4-(1H-Benzimidazol-2-yl)benzaldehyde: Contains a benzimidazole moiety but with an aldehyde group instead of a thiazole ring.
Benzimidazole-1,2,4-triazole hybrids: Compounds that combine benzimidazole with triazole instead of thiazole.
Uniqueness
4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine is unique due to the presence of both benzimidazole and thiazole rings, which can enhance its biological activity and make it a valuable compound for various scientific research applications. The combination of these two moieties can result in a compound with improved potency, selectivity, and pharmacokinetic properties compared to similar compounds .
Properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4S/c11-10-14-8(5-15-10)9-12-6-3-1-2-4-7(6)13-9/h1-5H,(H2,11,14)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFRWSFKMIBEFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CSC(=N3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354584 | |
Record name | 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90354584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7187-47-5 | |
Record name | 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90354584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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